molecular formula C14H19NO2 B1598075 trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate CAS No. 261896-27-9

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No. B1598075
M. Wt: 233.31 g/mol
InChI Key: KLQYKJMMAPSQCP-AAEUAGOBSA-N
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Description

“trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 261896-27-9 . It has a molecular weight of 247.34 . The IUPAC name for this compound is ethyl (3R,4R)-1-benzyl-4-methyl-3-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 302.2±35.0C at 760 mmHg . It is stored in a sealed, dry environment at 2-8C . The physical form of this compound is liquid .

Scientific Research Applications

“trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate” is a chemical compound used extensively in scientific research. It has a molecular weight of 247.34 . The compound is a liquid at room temperature and has a boiling point of 302.2±35.0°C at 760 mmHg .

One of the potential applications of this compound is in the field of drug discovery. The pyrrolidine ring, which is a part of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZPWQCQDBQIJJ-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680058
Record name Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

CAS RN

473914-76-0
Record name Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.3 g (4.9 mmol) (3RS,4RS)-1-benzyl-4-methyl-pyrrolidine-3-carboxylic acid (as hydrochloride salt) are dissolved in 10 ml of methanol and combined with 0.6 ml (8.5 mmol) thionyl chloride while cooling with an ice bath. The ice bath is removed and the mixture is refluxed for three hours. Then the mixture is evaporated down i. vac. and combined with 1N sodium hydroxide solution. The aqueous phase is extracted three times with ethyl acetate. The combined organic phases are dried on sodium sulphate, filtered and evaporated down i. vac.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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